RXRα Transactivation Antagonism
In a direct head-to-head comparison using a Gal4-RXRα-LBD reporter system, K-8012 demonstrated significantly greater potency in inhibiting 9-cis-retinoic acid (9-cis-RA)-induced RXRα transactivation than both its parent drug sulindac and its close analog K-8008 [1].
| Evidence Dimension | Inhibition of 9-cis-RA-induced RXRα transactivation (IC50) |
|---|---|
| Target Compound Data | 9.2 μM |
| Comparator Or Baseline | K-8008: 13.2 μM; Sulindac: Much less effective (inactive at comparable concentrations) |
| Quantified Difference | 1.43-fold more potent than K-8008; Significantly more potent than sulindac |
| Conditions | Gal4-RXRα-LBD chimera and Gal4 reporter system in transfected cells, treated with 9-cis-RA |
Why This Matters
For researchers investigating RXRα-mediated transcriptional repression, K-8012 offers a higher-potency tool compound, enabling lower working concentrations and potentially reducing off-target effects compared to K-8008 or sulindac.
- [1] Chen, L., et al. (2014). Sulindac-Derived RXRα Modulators Inhibit Cancer Cell Growth by Binding to a Novel Site. Chemistry & Biology, 21(5), 596-607. View Source
